(3-Oxocyclohexyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

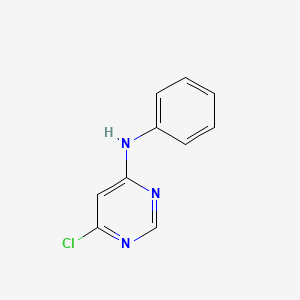

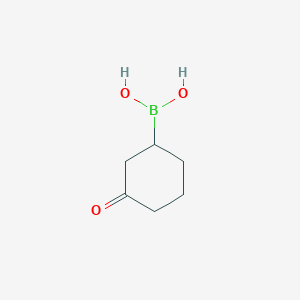

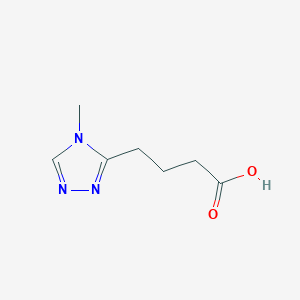

“(3-Oxocyclohexyl)boronic acid” is a type of boronic acid with the molecular formula C6H11BO3 . It is a research use only product . Boronic acids are increasingly utilized in diverse areas of research . They have the ability to recognize and bind to specific targets, mimicking certain biological processes .

Molecular Structure Analysis

The molecular weight of “(3-Oxocyclohexyl)boronic acid” is 141.96 . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom .

Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by various factors . For example, the solubility of boronic acids can be increased by adding monosaccharides to the aqueous solutions .

Aplicaciones Científicas De Investigación

Fabrication and Modification of Photocatalysts

Boronic acids, including (3-Oxocyclohexyl)boronic acid, contribute to the development of photocatalysts with enhanced visible light absorption and utilization. Their application in modifying (BiO)2CO3-based photocatalysts highlights their role in environmental cleanup and energy conversion, showcasing the compound's potential in improving photocatalytic performance through various modification strategies (Ni et al., 2016).

Drug Discovery and Medical Applications

Boronic acids are pivotal in the discovery and design of new drugs, offering enhanced potency and improved pharmacokinetic profiles. Their inclusion in medicinal chemistry has led to the development of boronic acid-based drugs, underscoring their importance in healthcare advancements (Plescia & Moitessier, 2020).

Water Treatment Technologies

In seawater desalination applications, boronic acids play a significant role in the removal of boron, a critical aspect of producing safe drinking water. The use of reverse osmosis membranes to remove boron showcases the practical environmental applications of boronic acid derivatives (Tu et al., 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(3-oxocyclohexyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BO3/c8-6-3-1-2-5(4-6)7(9)10/h5,9-10H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPSQVKWDDHUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCC(=O)C1)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Oxocyclohexyl)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2736699.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2736703.png)

![2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2736705.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2736706.png)

![(1R,5S)-N-((3S,5S,7S)-adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2736718.png)

![2-[(4-Methylphenyl)sulfonylamino]pentanoic acid](/img/structure/B2736719.png)